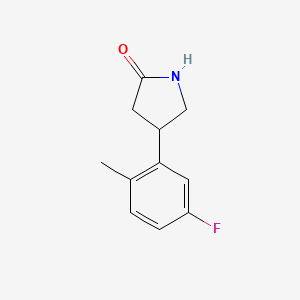

4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one

Description

4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a fluorinated and methyl-substituted phenyl ring at the 4-position of the pyrrolidin-2-one scaffold. The fluorine atom and methyl group on the phenyl ring are critical for modulating electronic, steric, and pharmacokinetic properties, as inferred from related compounds .

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-(5-fluoro-2-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12FNO/c1-7-2-3-9(12)5-10(7)8-4-11(14)13-6-8/h2-3,5,8H,4,6H2,1H3,(H,13,14) |

InChI Key |

IYBUOSVTTHUYTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2CC(=O)NC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidin-2-one derivatives .

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group and pyrrolidin-2-one ring allow it to bind to various proteins and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- Exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays.

- The thioxo-oxadiazole moiety enhances radical scavenging efficiency.

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Key Insight: The presence of electron-deficient heterocycles (e.g., oxadiazole, triazole) and polar substituents (e.g., -OH, -Cl) significantly boosts antioxidant activity compared to the fluorinated, non-heterocyclic analogs.

Anti-Alzheimer’s Activity

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)

- Showed excellent acetylcholinesterase (AChE) inhibition , comparable to donepezil.

- The 4-methoxybenzyl group enhances blood-brain barrier penetration.

- 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)

Key Insight: Benzyl and piperidinyl substituents on the pyrrolidinone core enhance AChE inhibition, whereas fluorine alone (as in the target compound) may require additional pharmacophoric groups for similar efficacy.

α-Adrenoceptor Binding and Cardiovascular Effects

- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7)

- High α1-AR affinity (pKi = 7.13) due to 2-chlorophenyl substitution.

- 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18)

- Higher α2-AR affinity (pKi = 7.29) with 4-chlorophenyl substitution.

- 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13)

Key Insight: Substituent position (ortho vs. para) on the phenyl ring dictates receptor selectivity. The 5-fluoro-2-methylphenyl group in the target compound may similarly influence adrenoceptor interactions but requires empirical validation.

Structural and Electronic Modulations

- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

- The 2-fluorophenyl and oxadiazole groups increase lipophilicity and bioavailability.

- 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one Bis-fluorophenyl substitution enhances steric bulk and metabolic stability .

Key Insight : Fluorine’s electron-withdrawing nature and small atomic radius optimize binding to hydrophobic pockets, while methyl groups improve steric fit without significant electronic disruption.

Data Table: Comparative Analysis of Key Analogs

Biological Activity

4-(5-Fluoro-2-methylphenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, which includes a fluorinated aromatic ring, suggests potential interactions with various biological targets. Below is a detailed examination of its biological activity, supported by research findings and data tables.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, derivatives of pyrrolidinones have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

- Antibacterial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicate that it can inhibit the growth of pathogenic strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : Some studies have reported antifungal effects, particularly against common fungal pathogens. The mechanisms may involve disruption of fungal cell membrane integrity or inhibition of specific enzymatic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrrolidine ring and the aromatic moiety. The following table summarizes key findings from SAR studies:

| Compound Variant | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer (MCF-7) | IC50 ~ 10 µM |

| 4-(5-Chloro-2-methylphenyl)pyrrolidin-2-one | Antibacterial (E. coli) | MIC ~ 0.01 mg/mL |

| 4-(5-Methoxy-2-methylphenyl)pyrrolidin-2-one | Antifungal (Candida spp.) | MIC ~ 0.005 mg/mL |

Case Studies and Research Findings

- Anticancer Studies : A recent study evaluated the cytotoxicity of various pyrrolidine derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value around 10 µM, suggesting its potential as an anticancer agent .

- Antibacterial Testing : In another investigation focusing on antibacterial properties, the compound was tested against multiple bacterial strains. The results showed effective inhibition against S. aureus and E. coli, highlighting its potential utility in treating bacterial infections .

- Pharmacokinetic Profile : The pharmacokinetic characteristics of related compounds have been studied to assess their viability as drug candidates. These studies often reveal favorable absorption and distribution profiles, which are critical for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.